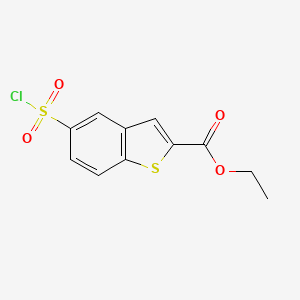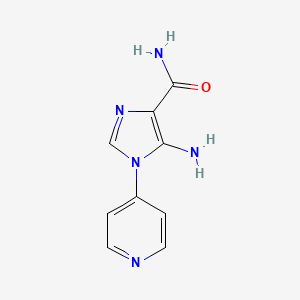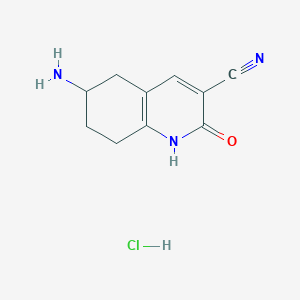
3-(3-bromophenoxy)-N,N-diethylpropan-1-amine
Vue d'ensemble
Description
“3-(3-bromophenoxy)propanoic acid” is a synthetic organic compound with a molecular formula of C9H9BrO3 . It is derived from propanoic acid and bromophenol . The compound is commonly used as a research reagent in the fields of chemistry, pharmacology, and medicine .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step reaction process. For example, the synthesis of “1-[ω-(Bromophenoxy)alkyl]-3-naphthalenylmethyl Derivatives of Uracil” involves reacting piperidine with sodium hydride to form 1-piperidinol. Then, the 1-piperidinol is reacted with 3-bromophenol to form the bromophenoxy derivative .
Molecular Structure Analysis
The molecular structure of “3-(3-bromophenoxy)propanoic acid” consists of a bromophenol group attached to a propanoic acid group . The compound has a molecular weight of 245.07 .
Physical and Chemical Properties Analysis
“3-(3-bromophenoxy)propanoic acid” is a white crystalline solid compound with a melting point of 94-95 °C. It is soluble in water, methanol, and chloroform .
Applications De Recherche Scientifique
Synthesis and Complexation
- Compounds with amine and phenol functionalities, like "3-(3-bromophenoxy)-N,N-diethylpropan-1-amine", are utilized in the synthesis of highly flexible chelating ligands for group 13 metals. These ligands have potential applications in coordination chemistry and materials science due to their ability to form hexadentate complexes with aluminum, gallium, and indium, offering new pathways for the development of metal-organic frameworks and catalysts (Liu et al., 1993).
Photoreactions and Charge-Transfer Interactions
- Amines, including those similar in structure to "this compound", are studied for their role in charge-transfer interactions and photoreactions. These studies are significant for understanding the photophysical and photochemical behavior of organic compounds, which has implications for the development of organic photovoltaic devices and light-sensitive materials (Aloisi & Elisei, 1990).
Organic Synthesis and Medicinal Chemistry
- Research on similar compounds has focused on their use in organic synthesis, particularly in the creation of heterocyclic compounds and isoquinolines, which are essential in pharmaceuticals and agrochemicals. This demonstrates the utility of "this compound" in facilitating complex synthetic pathways that could lead to new drugs and chemical entities (Kametani et al., 1970).
Catalysis and Chemical Transformations
- Secondary amines, akin to the amine group in "this compound", are involved in catalytic processes and domino reactions. These compounds participate in transformations that yield complex organic structures from simple precursors, indicating potential applications in catalysis and synthetic methodology development (Rulev et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-bromophenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-3-15(4-2)9-6-10-16-13-8-5-7-12(14)11-13/h5,7-8,11H,3-4,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZFDZMTLBBICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)


![Spiro[3.3]heptan-2-ylmethanamine hydrochloride](/img/structure/B1446046.png)
![1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1446048.png)


![trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride](/img/structure/B1446051.png)



